

In-Depth Technical Guide to the Physical Characteristics of 2-amino-5-methoxybenzenethiol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-amino-6-methoxybenzene-1-thiol

Cat. No.: B6161503

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-amino-5-methoxybenzenethiol, a key intermediate in the synthesis of various heterocyclic compounds, including those with potential therapeutic applications. This document consolidates available data on its properties, outlines a common synthetic protocol, and presents logical and experimental workflows through standardized diagrams. The intended audience includes researchers in organic synthesis, medicinal chemistry, and drug development who may utilize this compound in their work.

Core Physical and Chemical Properties

2-amino-5-methoxybenzenethiol, also known as 2-amino-5-methoxythiophenol, is an aromatic organosulfur compound. Its structure features a benzene ring substituted with amino, methoxy, and thiol functional groups. These groups dictate its chemical reactivity and physical properties.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 2-amino-5-methoxybenzenethiol.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₉ NOS	[1]
Molecular Weight	155.22 g/mol	[1]
Appearance	Colorless to Yellow to Yellow-green powder/crystal	
Melting Point	81.0 to 85.0 °C	
Boiling Point	289.7 °C at 760 mmHg (Predicted)	[2]
Density	1.209 g/cm ³ (Predicted)	[2]
Solubility	Slightly soluble in DMSO and Methanol. Insoluble in water.	[3][4]
pKa	9.01 ± 0.10 (Predicted)	[3]
CAS Number	6274-29-9	[1]

Experimental Protocols

Synthesis of 2-amino-5-methoxybenzenethiol

A common method for the preparation of 2-amino-5-methoxybenzenethiol involves the hydrolysis of 2-amino-6-methoxybenzothiazole.[5]

Materials:

- 2-amino-6-methoxybenzothiazole
- 8N Potassium Hydroxide (KOH) solution
- Concentrated Hydrochloric Acid (HCl)
- Acetic Acid
- Water

Procedure:

- A solution of 8N potassium hydroxide (1.3 L) is charged into a suitable reaction vessel.
- To the stirred KOH solution, 750 g of 2-amino-6-methoxybenzothiazole is added.
- The mixture is heated to reflux and maintained overnight.
- After the reaction is complete, the resulting solution is cooled.
- The solution is neutralized by the addition of concentrated HCl to a pH of 8.0.
- Further acidification is carried out by adding acetic acid to adjust the pH to 6.0, which induces the precipitation of the product.
- The precipitate is collected by filtration.
- The collected solid is washed with water to afford the title compound.
- It is noted that the product is typically used immediately in subsequent reaction steps due to its potential instability.^[5]

Spectroscopic Characterization

While specific, detailed spectral data with peak assignments for 2-amino-5-methoxybenzenethiol is not readily available in publicly accessible literature, its structure is routinely confirmed using standard spectroscopic techniques. Below are the expected regions and types of signals for each method.

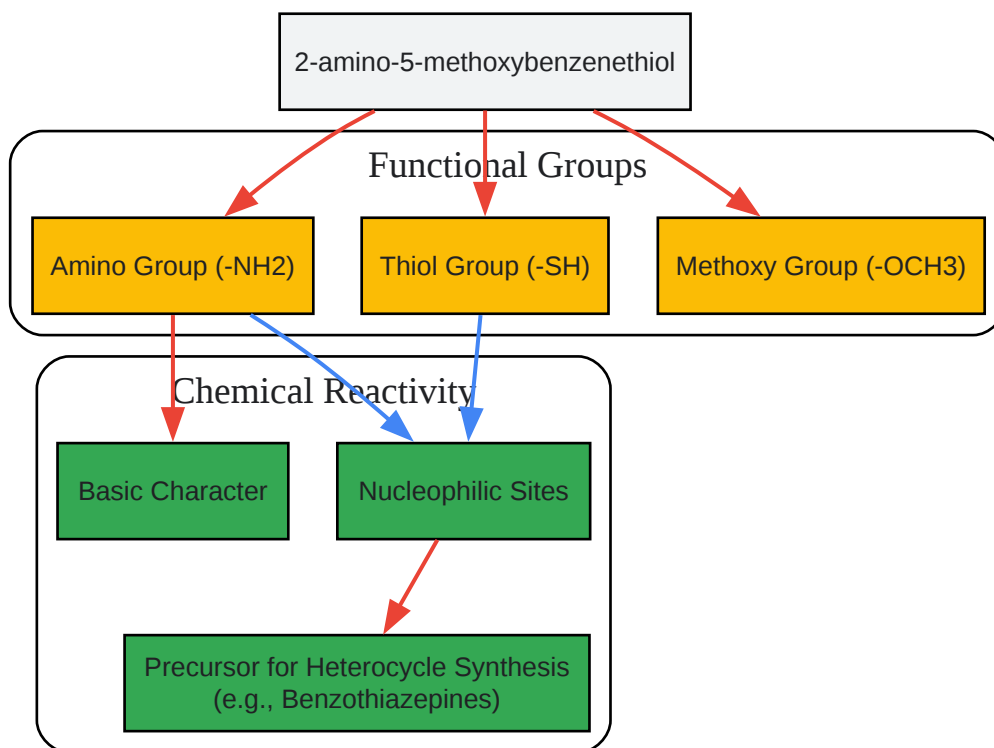
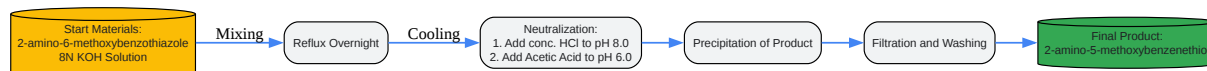
- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the aromatic protons, the methoxy group protons (a singlet around 3.8 ppm), the amino group protons (a broad singlet), and the thiol proton (a singlet). The aromatic protons would exhibit splitting patterns (doublets and a doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. This

includes four signals for the aromatic carbons (two of which are quaternary), one for the methoxy carbon, and signals for the carbons bearing the amino and thiol groups.

- **FT-IR (Fourier-Transform Infrared Spectroscopy):** The IR spectrum would be characterized by absorption bands corresponding to the various functional groups. Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm^{-1}), C-H stretching for the aromatic and methyl groups (around 2850-3100 cm^{-1}), C=C stretching for the aromatic ring (around 1450-1600 cm^{-1}), C-O stretching for the methoxy group (around 1000-1300 cm^{-1}), and a weak S-H stretching band (around 2550 cm^{-1}).
- **Mass Spectrometry (MS):** The mass spectrum would show a molecular ion peak (M^+) corresponding to the molecular weight of the compound ($m/z = 155$). Fragmentation patterns would likely involve the loss of functional groups such as the methoxy or amino moieties.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of 2-amino-5-methoxybenzenethiol and the logical relationship between its structural features and its chemical reactivity.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-5-methoxybenzene-1-thiol | C₇H₉NOS | CID 235509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 2-amino-5-methoxy-benzenethiol | 6274-29-9 [amp.chemicalbook.com]
- 4. 2.5GR 2-Amino-5-methoxythiophenol (>90%, Quantity: 2.50g | Fisher Scientific [fishersci.fi]

- 5. [prepchem.com](https://www.benchchem.com) [[prepchem.com](https://www.benchchem.com)]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physical Characteristics of 2-amino-5-methoxybenzenethiol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6161503#2-amino-5-methoxybenzenethiol-physical-characteristics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com